molecular formula C12H22Cl3N3 B2913413 [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride CAS No. 1286273-80-0

[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride

Cat. No.: B2913413
CAS No.: 1286273-80-0
M. Wt: 314.68
InChI Key: BGLRWKYKUNQXOX-UHFFFAOYSA-N
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Description

[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-2-ylmethyl halide under basic conditions.

    Formation of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: using automated reactors.

    Optimization of reaction conditions: to maximize yield and purity.

    Purification processes: such as crystallization or chromatography to obtain the trihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Biology

    Receptor Studies: It is used to study the binding and activity of various receptors in the nervous system.

    Enzyme Inhibition: The compound can be used to investigate enzyme inhibition mechanisms.

Medicine

    Drug Development: It serves as a lead compound in the development of new pharmaceuticals.

    Therapeutic Research:

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: As an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as neurotransmitter modulation in neurological studies.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine
  • [1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine
  • [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanamine

Uniqueness

  • Structural Differences : The position of the pyridine ring attachment can significantly affect the compound’s properties and reactivity.
  • Biological Activity : Variations in the structure can lead to differences in binding affinity and activity at biological targets.
  • Synthetic Accessibility : Some compounds may be easier to synthesize or purify, making them more suitable for certain applications.

This detailed overview provides a comprehensive understanding of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.3ClH/c13-9-11-4-7-15(8-5-11)10-12-3-1-2-6-14-12;;;/h1-3,6,11H,4-5,7-10,13H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLRWKYKUNQXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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